molecular formula C7H6N4O2 B13465688 6-(Azidomethyl)pyridine-2-carboxylic acid

6-(Azidomethyl)pyridine-2-carboxylic acid

Cat. No.: B13465688
M. Wt: 178.15 g/mol
InChI Key: HAESWRRZPZGOTC-UHFFFAOYSA-N
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Description

6-(Azidomethyl)pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound features a pyridine ring substituted with an azidomethyl group at the 6-position and a carboxylic acid group at the 2-position. The presence of the azidomethyl group makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Azidomethyl)pyridine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with pyridine-2-carboxylic acid as the starting material.

    Introduction of Azidomethyl Group: The azidomethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of pyridine-2-carboxylic acid with a suitable azidomethylating agent, such as chloromethyl azide, under basic conditions.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, with a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-(Azidomethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form a nitro or nitrile group.

    Reduction: The azidomethyl group can be reduced to form an amine group.

    Substitution: The azidomethyl group can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro or nitrile derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Azidomethyl)pyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

    Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, including potential drugs for treating various diseases.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(Azidomethyl)pyridine-2-carboxylic acid depends on its chemical reactivity. The azidomethyl group can undergo click chemistry reactions, forming triazoles that can interact with biological targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: Pyridine-2-carboxylic acid without the azidomethyl group.

    Nicotinic Acid:

    Isonicotinic Acid: Pyridine-4-carboxylic acid.

Uniqueness

6-(Azidomethyl)pyridine-2-carboxylic acid is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and allows for the formation of triazoles through click chemistry. This makes it a valuable building block in the synthesis of complex molecules and bioactive compounds.

Properties

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

6-(azidomethyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C7H6N4O2/c8-11-9-4-5-2-1-3-6(10-5)7(12)13/h1-3H,4H2,(H,12,13)

InChI Key

HAESWRRZPZGOTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)CN=[N+]=[N-]

Origin of Product

United States

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